2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Description
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a bicyclic core of imidazo[4,5-b]pyridine with substituents at positions 2 (cyclopropyl), 5, and 7 (methyl groups). The cyclopropyl group at position 2 may enhance metabolic stability and modulate receptor binding compared to bulkier or electron-withdrawing substituents .
Properties
IUPAC Name |
2-cyclopropyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-6-5-7(2)12-11-9(6)13-10(14-11)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLBPGJAGJGERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437999 | |
| Record name | 2-Cyclopropyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135070-90-5 | |
| Record name | 2-Cyclopropyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Triethylorthoformate
Microwave-assisted cyclization with triethylorthoformate (TEOF) and acetic acid in dichloromethane efficiently forms the imidazole ring. For example, 5,7-dimethylpyridine-2,3-diamine undergoes cyclization at 150°C for 30 minutes under microwave irradiation, yielding 5,7-dimethyl-3H-imidazo[4,5-b]pyridine in 93% yield. This method avoids isomerization byproducts common in traditional heating.
Mechanistic Insight :
TEOF acts as a formylating agent, facilitating intramolecular dehydration to form the imidazole ring. The methyl groups at positions 5 and 7 remain intact due to their electron-donating nature, which stabilizes the intermediate.
Regioselective Introduction of the Cyclopropyl Group
Suzuki-Miyaura Cross-Coupling
Position-selective C2-arylation is achieved via Suzuki coupling. Bromination of 5,7-dimethyl-3H-imidazo[4,5-b]pyridine at C2 using N-bromosuccinimide (NBS) in DMF yields 2-bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine. Subsequent reaction with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours affords the target compound in 68–75% yield.
Optimization Note :
- Ligand selection (e.g., SPhos) enhances coupling efficiency for sterically hindered boronic acids.
- Microwave irradiation (100°C, 1 hour) reduces reaction time to 1 hour with comparable yields.
Substituent Compatibility and Functionalization
Methyl Group Stability Under Reaction Conditions
The 5,7-dimethyl substituents remain inert during cyclization and cross-coupling due to their meta positioning relative to reactive sites. No demethylation or oxidation is observed under acidic (e.g., acetic acid) or basic (e.g., Na₂CO₃) conditions.
Challenges in N-Alkylation
Early-stage N-alkylation of the imidazole ring risks isomerization. Patent EP0627433A1 highlights that alkylation before cyclization reduces byproducts. For example, alkylating 2-[N-(biphenyl-4-yl)methyl]acetamido-3-nitro-5,7-dimethylpyridine with methyl iodide prior to cyclization minimizes 1H/4H-imidazo isomer formation.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
The one-pot SNAr–reduction–cyclization method is preferable for large-scale synthesis due to its simplicity and avoidance of palladium catalysts. However, Suzuki coupling remains viable for small-scale production of analogs with diverse C2 substituents. Patent EP0627433A1 emphasizes that nitration regioselectivity (3-nitro vs. 5-nitro isomers) remains a bottleneck, necessitating chromatographic separation unless directed by ortho-methyl groups.
Chemical Reactions Analysis
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that compounds within the imidazo[4,5-b]pyridine class exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the imidazopyridine structure can enhance selectivity and potency against specific cancer types .
- Antimicrobial Properties : Some derivatives of imidazopyridines have shown promising antimicrobial activity. Investigations into the structure-activity relationship (SAR) reveal that certain substituents can significantly increase efficacy against bacterial strains .
Neurological Research
The compound is also being explored for its neuropharmacological potential:
- Cognitive Enhancers : There is emerging evidence that certain imidazopyridine derivatives can modulate neurotransmitter systems, potentially improving cognitive functions. Studies have focused on their role as positive modulators of GABA receptors .
Drug Metabolism Studies
Research has identified 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine as a metabolite in human biological samples, indicating its relevance in pharmacokinetics and toxicology:
- Human Exposome Studies : The compound has been detected in human blood samples, suggesting exposure through environmental or occupational pathways. Understanding its metabolic pathways is crucial for assessing its safety and efficacy .
Data Tables
| Activity Type | Findings |
|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines |
| Antimicrobial | Efficacy against specific bacterial strains |
| Cognitive Enhancement | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the anticancer properties of a related imidazo[4,5-b]pyridine derivative. The compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 25 µM. Further SAR analysis revealed that the cyclopropyl group enhances interaction with the target enzyme involved in cancer cell proliferation .
Case Study 2: Neuropharmacological Effects
In an experimental model assessing cognitive function, administration of a derivative of 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine resulted in improved memory retention in rodents. The mechanism was attributed to increased GABAergic activity, suggesting potential applications in treating cognitive decline associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, imidazopyridines are known to act as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors . These interactions influence various cellular pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Substituents and Molecular Properties of Key Imidazo[4,5-b]pyridine Derivatives
Notes:
Key Findings :
Pharmacological Activity
Insights :
- The ethyl-substituted derivative demonstrates potent antihypertensive effects, highlighting the imidazo[4,5-b]pyridine scaffold's versatility in cardiovascular drug design .
- Antioxidant activity is strongly influenced by N-substituents (e.g., diethylamino groups enhance FRAP activity) .
- Antituberculotic activity correlates with electron-deficient C2 substituents (e.g., acetyl) .
Biological Activity
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazopyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is with a molecular weight of 188.23 g/mol. The structure features a cyclopropyl group and two methyl groups on the imidazole ring, which contribute to its biological activity.
Pharmacological Activity
Research indicates that compounds within the imidazopyridine class exhibit a range of biological activities including:
- Kinase Inhibition : Some derivatives have been identified as inhibitors of various kinases, including Janus Kinase (JAK) and FLT3/Aurora kinases. These kinases are critical in cellular signaling pathways related to inflammation and cancer progression .
- Neuroprotective Effects : Studies suggest that imidazopyridines may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease. For instance, inhibitors targeting neutral sphingomyelinase 2 (nSMase2) have shown promise in reducing tau and amyloid-beta pathology .
The mechanism by which 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine exerts its effects is primarily through the inhibition of specific enzymes involved in signaling pathways. For example:
- JAK Inhibition : This compound has been shown to inhibit JAK3 activity, which is crucial in the immune response and inflammation. The inhibition of JAK pathways can lead to reduced cytokine signaling and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazopyridines:
- In Vitro Studies : A study demonstrated that analogs of imidazopyridines exhibited varying degrees of potency against JAK3 with IC50 values ranging from nanomolar to micromolar concentrations. The structural modifications significantly influenced their inhibitory activity .
- In Vivo Studies : Animal models treated with imidazopyridine derivatives showed improved outcomes in models of autoimmune diseases due to their immunosuppressive effects. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics, leading to sustained therapeutic levels in tissues .
- Comparative Analysis : A comparative study highlighted that the introduction of cyclopropyl groups into the imidazopyridine structure often enhanced potency while maintaining selectivity towards specific targets compared to other structural analogs .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| JAK3 Inhibition | JAK3 | 122 | |
| Neuroprotection | nSMase2 | Not Specified | |
| Cytokine Signaling | IL-6 | Varies |
Table 2: Pharmacokinetic Parameters
Q & A
Q. What analytical workflows ensure purity in metabolites for toxicological studies?
- Methodological Answer : Combine SPE (C18 cartridges) with UPLC-QTOF-MS for metabolite isolation. Use MRM transitions (e.g., m/z 175→132 for parent ion, m/z 191→148 for hydroxylated metabolites) to quantify low-abundance species. Cross-reference with synthetic standards via retention time and fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
